1-Methyl-3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazole
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Overview
Description
1-Methyl-3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with two thiophene groups at the 3 and 5 positions and a methyl group at the 1 position
Preparation Methods
The synthesis of 1-Methyl-3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 1,3-diketones with hydrazine derivatives in the presence of a catalyst. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often incorporating continuous flow techniques and advanced purification methods.
Chemical Reactions Analysis
1-Methyl-3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings, often using halogenating agents or nitrating mixtures.
Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to control the reaction environment. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It finds applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which 1-Methyl-3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazole exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of key enzymes in microbial metabolic pathways. In cancer research, it may interact with cellular signaling pathways to induce apoptosis or inhibit cell proliferation. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1-Methyl-3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazole can be compared with other similar compounds such as:
1-Methyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole: This compound has phenyl groups instead of thiophene rings, which may result in different electronic and steric properties.
3,5-Di(thiophen-2-yl)-4,5-dihydro-1H-pyrazole: Lacks the methyl group at the 1 position, potentially affecting its reactivity and biological activity.
1-Methyl-3,5-di(thiophen-2-yl)-1H-pyrazole: The absence of the dihydro moiety may influence its chemical stability and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
89144-86-5 |
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Molecular Formula |
C12H12N2S2 |
Molecular Weight |
248.4 g/mol |
IUPAC Name |
2-methyl-3,5-dithiophen-2-yl-3,4-dihydropyrazole |
InChI |
InChI=1S/C12H12N2S2/c1-14-10(12-5-3-7-16-12)8-9(13-14)11-4-2-6-15-11/h2-7,10H,8H2,1H3 |
InChI Key |
BOBWBNDANAKMJJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CC(=N1)C2=CC=CS2)C3=CC=CS3 |
Origin of Product |
United States |
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